molecular formula C15H24N2 B1498854 (R)-1-benzyl-3-butylpiperazine CAS No. 928025-42-7

(R)-1-benzyl-3-butylpiperazine

Cat. No. B1498854
CAS RN: 928025-42-7
M. Wt: 232.36 g/mol
InChI Key: XESDITBVSGTNKQ-OAHLLOKOSA-N
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Description

(R)-1-benzyl-3-butylpiperazine, also known as BBP, is a piperazine derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BBP has been shown to exhibit various pharmacological effects, including analgesic and anti-inflammatory properties. In

Mechanism of Action

The exact mechanism of action of (R)-1-benzyl-3-butylpiperazine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and neuroprotection. (R)-1-benzyl-3-butylpiperazine has been shown to bind to the sigma-1 receptor with high affinity, which may lead to the modulation of these cellular processes.
Biochemical and Physiological Effects:
(R)-1-benzyl-3-butylpiperazine has been shown to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. (R)-1-benzyl-3-butylpiperazine has also been shown to modulate the release of neurotransmitters, such as dopamine and glutamate, which are involved in the regulation of pain and inflammation. (R)-1-benzyl-3-butylpiperazine has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

(R)-1-benzyl-3-butylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. (R)-1-benzyl-3-butylpiperazine is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, (R)-1-benzyl-3-butylpiperazine has some limitations, including its potential toxicity and lack of specificity for the sigma-1 receptor. (R)-1-benzyl-3-butylpiperazine may also exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on (R)-1-benzyl-3-butylpiperazine. One direction is to further explore the mechanism of action of (R)-1-benzyl-3-butylpiperazine and its interaction with the sigma-1 receptor. Another direction is to develop new (R)-1-benzyl-3-butylpiperazine derivatives with improved potency and selectivity for the sigma-1 receptor. (R)-1-benzyl-3-butylpiperazine may also be explored as a potential treatment for other neurological disorders, such as depression and anxiety. Finally, the safety and toxicity of (R)-1-benzyl-3-butylpiperazine should be further investigated to ensure its potential clinical applications.
In conclusion, (R)-1-benzyl-3-butylpiperazine is a piperazine derivative that has potential applications in medicinal chemistry, particularly as a scaffold for the development of new analgesic and anti-inflammatory drugs. (R)-1-benzyl-3-butylpiperazine has been shown to exhibit various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. (R)-1-benzyl-3-butylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, but also has some limitations, including its potential toxicity and lack of specificity for the sigma-1 receptor. Further research on (R)-1-benzyl-3-butylpiperazine is needed to fully understand its mechanism of action and potential clinical applications.

Scientific Research Applications

(R)-1-benzyl-3-butylpiperazine has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new analgesic and anti-inflammatory drugs. (R)-1-benzyl-3-butylpiperazine has been shown to bind to the sigma-1 receptor, which is involved in the regulation of pain and inflammation. (R)-1-benzyl-3-butylpiperazine has also been explored as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(3R)-1-benzyl-3-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-3-9-15-13-17(11-10-16-15)12-14-7-5-4-6-8-14/h4-8,15-16H,2-3,9-13H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDITBVSGTNKQ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653097
Record name (3R)-1-Benzyl-3-butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-benzyl-3-butylpiperazine

CAS RN

928025-42-7
Record name (3R)-1-Benzyl-3-butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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